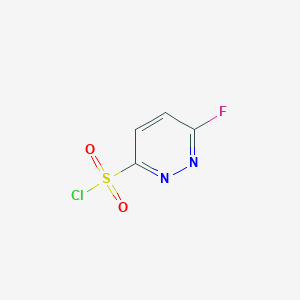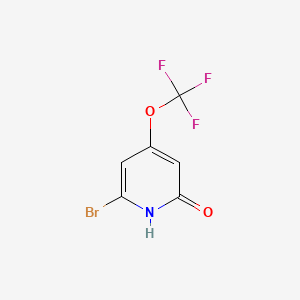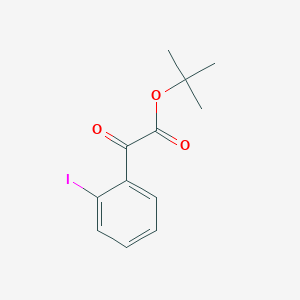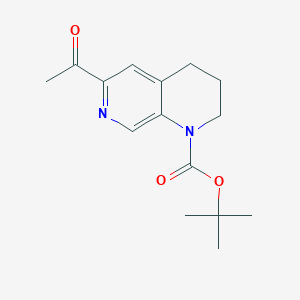
4-Bromo-2-chloropyridine-6-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloropyridine-6-acetic acid is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with an acetic acid functional group. The molecular formula of this compound is C7H5BrClNO2. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloropyridine-6-acetic acid typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-6-acetic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent. For example, the bromination can be carried out using bromine in acetic acid, while the chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents and reaction conditions is carefully controlled to ensure the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloropyridine-6-acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The acetic acid group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the acetic acid group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloropyridine-6-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated pyridine structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its derivatives can act as ligands for various biological targets, providing insights into biochemical pathways and mechanisms.
Medicine: Research on this compound and its derivatives has potential implications for drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloropyridine-6-acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting biochemical pathways and cellular processes. The presence of halogen atoms and the acetic acid group contribute to its binding affinity and specificity for these targets. The exact molecular pathways involved depend on the specific biological system and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chloropyridine: Lacks the acetic acid group, making it less versatile in certain chemical reactions.
2-Chloro-4-fluoropyridine: Contains a fluorine atom instead of bromine, leading to different reactivity and applications.
6-Bromo-2-chloropyridine: Similar structure but with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
4-Bromo-2-chloropyridine-6-acetic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the acetic acid functional group. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H5BrClNO2 |
|---|---|
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
2-(4-bromo-6-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChI-Schlüssel |
CXRLKELFFYWSCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)








![2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12956964.png)
